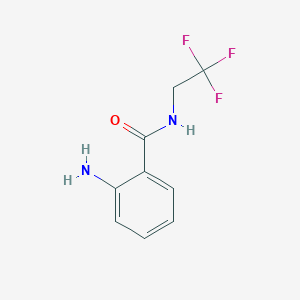

2-氨基-N-(2,2,2-三氟乙基)苯甲酰胺

货号 B2400340

CAS 编号:

869629-11-8

分子量: 218.179

InChI 键: JSMHDOKRNGWLSV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Molecular Structure Analysis

The molecular structure of “2-amino-N-(2,2,2-trifluoroethyl)benzamide” is not explicitly provided in the sources .Chemical Reactions Analysis

Specific chemical reactions involving “2-amino-N-(2,2,2-trifluoroethyl)benzamide” are not mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(2,2,2-trifluoroethyl)benzamide” are not fully detailed in the sources .科学研究应用

- Application : 2-amino-N-(2,2,2-trifluoroethyl)benzamide serves as a reactant in the synthesis of isoxazoline indolizine amides .

- Application : Intriguingly, the combination of I₂/KI/K₂CO₃ in DMSO at 100°C effectively produces 1,2,4-triazoles from 2-amino-N-(2,2,2-trifluoroethyl)benzamide .

- Application : The reaction of 2-/V-(te/f-Butoxycarbonyl)-1-oxo-1-N-(2,2,2-trifluoroethyl)-1,2-diaminoethane with 2M HCl/MeOH yields 2-amino-N-(2,2,2-trifluoroethyl)acetamide in quantitative yield .

- Details : It is not intended for diagnostic or therapeutic use, but rather as a tool for scientific investigations .

Synthesis of Isoxazoline Indolizine Amides

1,2,4-Triazole Synthesis

Quantitative Yield of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

Research Use Only (RUO)

Hydrochloride Salt Form

Legacy Brand Transition

作用机制

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

As a biochemical used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.

Result of Action

安全和危害

未来方向

属性

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMHDOKRNGWLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,2,2-trifluoroethyl)benzamide | |

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with isatoic anhydride (5.0 g, 0.030 mol), 15 mL water, and triethylamine (4.69 mL, 0.033 mol). (2,2,2-trifluoroethyl)amine hydrochloride (4.98 g, 0.036 mol) was added slowly to the reaction mixture. After 16 h, the reaction mixture was concentrated to dryness. The crude product was purified silica gel column (EtOAc/Hexanes) to afford the title compound as a white solid (3.42 g, 51%): Mass (M+H)+=120, 219.

Name

Yield

51%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2400258.png)

![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)

![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)

![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)

![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/no-structure.png)

![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)